Application Summary: “2-(Methylthio)-1,3-benzothiazol-6-amine” is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .
Results or Outcomes: The outcomes of using “2-(Methylthio)-1,3-benzothiazol-6-amine” in these fields would vary greatly depending on the specific application. The compound could potentially contribute to the development of a wide range of products .
2-(Methylthio)-1,3-benzothiazol-6-amine is a chemical compound with the molecular formula CHNS and a molecular weight of approximately 196.3 g/mol. This compound features a benzothiazole ring, which is a fused bicyclic structure containing both sulfur and nitrogen atoms. The presence of a methylthio group (-S-CH) at the second position enhances its chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .
Research indicates that 2-(Methylthio)-1,3-benzothiazol-6-amine exhibits notable biological activities:
Several methods exist for synthesizing 2-(Methylthio)-1,3-benzothiazol-6-amine:
The applications of 2-(Methylthio)-1,3-benzothiazol-6-amine span various fields:
Interaction studies have focused on understanding how 2-(Methylthio)-1,3-benzothiazol-6-amine interacts with biological systems:
Several compounds share structural similarities with 2-(Methylthio)-1,3-benzothiazol-6-amine. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2-Methylbenzothiazole | Methyl group at position 2 | Lacks the methylthio group |
Benzothiazole | Basic structure without substituents | No functional groups enhancing reactivity |
2-(Ethylthio)-1,3-benzothiazol-6-amine | Ethylthio group instead of methylthio | Different alkyl chain affects properties |
2-Amino-1,3-benzothiazole | Amino group at position 2 | No sulfur or methylthio functionality |
The presence of the methylthio group in 2-(Methylthio)-1,3-benzothiazol-6-amine contributes to its distinctive chemical reactivity and biological activity compared to these similar compounds. This functional group enhances its potential applications in pharmaceuticals and agriculture .
The compound exhibits the following defining characteristics:
Alternative names include 6-amino-2-methylthiobenzothiazole and 2-(methylthio)benzo[d]thiazol-6-amine. The planar benzothiazole core (C₇H₅NS) is fused with a thiazole ring, while substituents at positions 2 and 6 modulate electronic properties.
Benzothiazoles emerged as a chemical class in 1887 through A.W. Hofmann’s condensation of 2-aminothiophenol with aldehydes. The specific derivative 2-(methylthio)-1,3-benzothiazol-6-amine evolved from mid-20th century efforts to functionalize the benzothiazole scaffold for enhanced bioactivity. Key milestones include:
Synthetic routes often begin with 2-mercaptoaniline, reacting with methyl iodide or dimethyl disulfide to introduce the methylthio group. Cyclocondensation with aldehydes or nitriles forms the benzothiazole core.
The compound’s structure enables three critical interactions:
This derivative’s dual substitution at positions 2 and 6 synergistically enhances antifungal and antitumor properties compared to monosubstituted analogs. For instance, against Candida albicans, the compound exhibits MIC values of 4–8 μg/mL, outperforming fluconazole-resistant strains.
Irritant